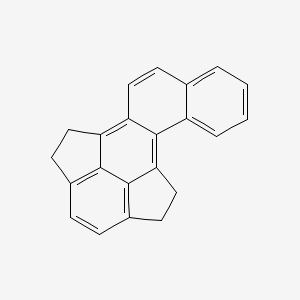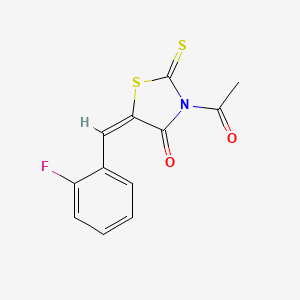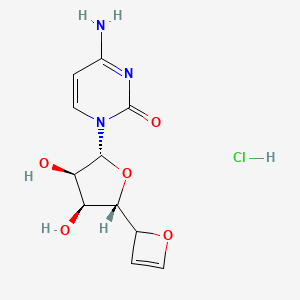
Ethenocytidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenocytidine hydrochloride is a base-modified nucleoside that features an additional fused, heterocyclic ring of the “etheno” type. This compound is derived from cytidine and is known for its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenocytidine hydrochloride typically involves the reaction of cytidine with α-halocarbonyl reagents. One common method is the treatment of cytidine with chloroacetaldehyde, which results in the formation of the etheno-bridge . The reaction conditions often include an acidic or basic environment to facilitate the formation of the etheno ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethenocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the etheno ring or other functional groups in the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ethenocytidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Ethenocytidine hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of ethenocytidine hydrochloride involves its interaction with nucleic acids. The compound can be incorporated into RNA and DNA, where it affects the structure and function of these molecules. The etheno-bridge in the compound introduces unique electronic properties that can interfere with normal nucleic acid processes, such as replication and transcription . This interference can lead to antiviral and anticancer effects by disrupting the replication of viruses and the proliferation of cancer cells .
相似化合物的比较
Ethenocytidine hydrochloride is part of a family of etheno derivatives, which include:
Ethenoadenosine: Another base-modified nucleoside with similar structural features.
Ethenoguanosine: A compound with an etheno-bridge similar to ethenocytidine.
Uniqueness
This compound is unique due to its specific structural modifications and electronic properties. These features make it particularly useful as a research tool and potential therapeutic agent .
List of Similar Compounds
- Ethenoadenosine
- Ethenoguanosine
- Ethenoguanosine derivatives
属性
分子式 |
C11H14ClN3O5 |
|---|---|
分子量 |
303.70 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2H-oxet-2-yl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-6-1-3-14(11(17)13-6)10-8(16)7(15)9(19-10)5-2-4-18-5;/h1-5,7-10,15-16H,(H2,12,13,17);1H/t5?,7-,8+,9+,10+;/m0./s1 |
InChI 键 |
NAHDYJBOIVXOEP-MZPKOYFQSA-N |
手性 SMILES |
C1=COC1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O.Cl |
规范 SMILES |
C1=COC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


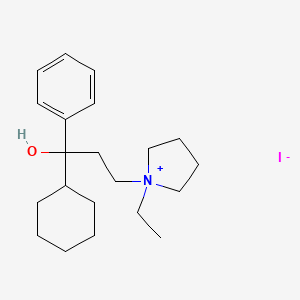

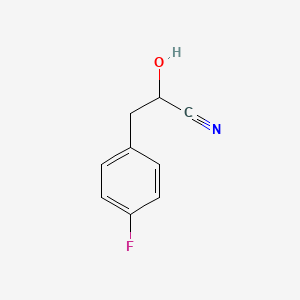
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
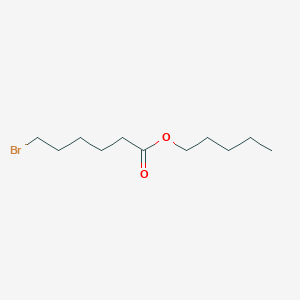
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
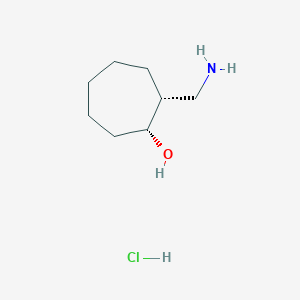
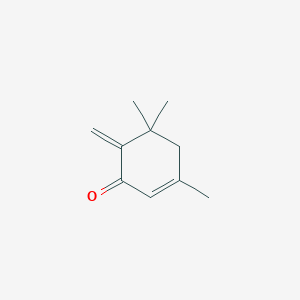
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
